1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid

Lipophilicity Drug-likeness Physicochemical profiling

This brominated N-sulfonyl piperidine-4-carboxylic acid features an ortho-bromo substituent on the phenethyl ring, enabling Suzuki, Heck, or Buchwald-Hartwig couplings for rapid analog synthesis. The free carboxylic acid allows straightforward amide or ester derivatization to fine-tune pharmacokinetic properties. Catalogued as a lead-like screening compound (MW 452.4, XLogP 3.9), it meets standard HTS criteria and is suited for primary screening campaigns or as a core scaffold in library design. The ortho-bromo position offers distinct steric and electronic properties compared to para-isomers. Secure multi-milligram quantities for your discovery workflow.

Molecular Formula C20H22BrNO4S
Molecular Weight 452.36
CAS No. 1170833-84-7
Cat. No. B2381725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid
CAS1170833-84-7
Molecular FormulaC20H22BrNO4S
Molecular Weight452.36
Structural Identifiers
SMILESC1CN(CCC1(CCC2=CC=CC=C2Br)C(=O)O)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C20H22BrNO4S/c21-18-9-5-4-6-16(18)10-11-20(19(23)24)12-14-22(15-13-20)27(25,26)17-7-2-1-3-8-17/h1-9H,10-15H2,(H,23,24)
InChIKeyZQXKJOUMCDGHKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.9 mg / 1 mg / 2 mg / 3 mg / 4 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid (CAS 1170833-84-7): Procurement-Relevant Identity and Class Definition


The compound 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid (CAS 1170833-84-7) is a fully synthetic, brominated piperidine-4-carboxylic acid derivative within the broader class of N-sulfonyl piperidine carboxylic acids [1]. It features a benzenesulfonyl group at the piperidine nitrogen, a 2-bromophenethyl substituent at the 4-position, and a free carboxylic acid. Its molecular formula is C20H22BrNO4S (MW 452.4 g/mol) [2]. The compound is catalogued as a screening compound (e.g., Life Chemicals F2189-0072) and a versatile synthetic intermediate, with the 2-bromophenyl moiety enabling further cross-coupling derivatization [1].

Why Generic Interchange of 1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid Is Not Scientifically Supported


Simple replacement of 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid with other N-sulfonyl piperidine carboxylic acids or bromophenethyl piperidine isomers (e.g., the 4-bromo regioisomer CAS 1172471-11-2) cannot be assumed without quantitative comparative data. The position of the bromo substituent (ortho vs. para) on the phenethyl ring can alter molecular recognition, lipophilicity, and reactivity in cross-coupling chemistry . However, at present, no published head-to-head studies or quantitative biological assay data exist to define the functional consequences of this specific substitution pattern relative to its closest analogs. Procurement decisions must therefore acknowledge that differentiation rests on structural features rather than on demonstrated biochemical or pharmacological superiority [1].

Quantitative Evidence Guide: Differentiating 1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid from Close Analogs


Physicochemical Differentiation: Computed LogP (XLogP3) vs. 4-Bromo Regioisomer

The target compound has a computed XLogP3 of 3.9, identical within reported precision to its 4-bromo regioisomer 4-(4-bromophenethyl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid (CAS 1172471-11-2), which also shows XLogP3 = 3.9 [1][2]. This indicates that the ortho vs. para bromo substitution does not impart a measurable difference in predicted lipophilicity, meaning this property alone cannot differentiate the compounds for procurement.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Comparison: Target vs. 4-Bromo Regioisomer vs. Des-bromo Analog

The target compound has a computed TPSA of 83.1 Ų [1]. The 4-bromo regioisomer (CAS 1172471-11-2) shares the identical TPSA of 83.1 Ų [2], while a des-bromo, unsubstituted phenethyl analog (1-(benzenesulfonyl)-4-phenethylpiperidine-4-carboxylic acid) has the same TPSA value [3]. This shows that the bromo atom's position or even its presence does not alter the computed polar surface area, a key predictor of oral absorption. Differentiation is therefore not achievable via this in silico metric.

Membrane permeability Drug-likeness ADME prediction

Rotatable Bond Count and Molecular Flexibility: Target vs. Common Scaffolds

The target compound possesses 6 rotatable bonds [1]. This matches the 4-bromo regioisomer (6 rotatable bonds) [2] and the des-bromo analog (also 6 rotatable bonds) [3]. In contrast, a close scaffold lacking the phenethyl group, such as 1-(benzenesulfonyl)piperidine-4-carboxylic acid, has only 3 rotatable bonds [4]. The higher rotatable bond count implies greater conformational flexibility, which could influence the entropic penalty upon binding to a biological target. However, no experimental binding data exist to quantify this effect for the target compound.

Conformational flexibility Entropic cost of binding Medicinal chemistry

Evidence-Linked Application Scenarios for 1-(Benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid (CAS 1170833-84-7)


Ortho-Bromo Handle for Palladium-Catalyzed Cross-Coupling in Library Synthesis

The 2-bromophenyl substituent provides a site for Suzuki, Heck, or Buchwald-Hartwig couplings, enabling late-stage diversification of the piperidine scaffold. This ortho-bromo position is synthetically distinct from the para-isomer, potentially offering altered steric and electronic properties during cross-coupling reactions, though this advantage is inferred from general organometallic chemistry principles rather than direct comparative kinetic data. [1]

Carboxylic Acid Anchor for Amide or Ester Prodrug Derivatization

The free carboxylic acid at the 4-position allows straightforward conversion to amides or esters, a common strategy in medicinal chemistry to modulate pharmacokinetics. As part of a screening library, this compound serves as a core scaffold for generating diverse analogs, where the ortho-bromo group remains available for subsequent orthogonal reactions. [2]

High-Throughput Screening (HTS) as a Piperidine-Based Fragment or Lead-Like Molecule

Catalogued as part of the Life Chemicals HTS compound collection (F2189-0072), this compound meets standard lead-like criteria (MW < 500, XLogP < 5, HBD ≤ 5, HBA ≤ 10, TPSA < 140 Ų) and is suitable for primary screening campaigns. Its availability in multi-milligram quantities supports initial hit identification, though no target-specific screening results are publicly available to prioritize it over analogous screening compounds. [1]

Quote Request

Request a Quote for 1-(benzenesulfonyl)-4-[2-(2-bromophenyl)ethyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.